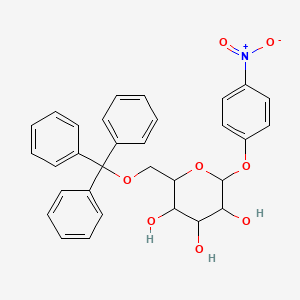

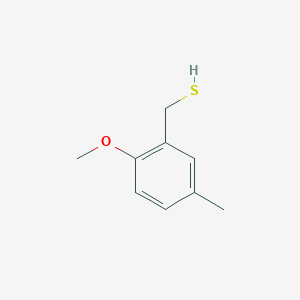

![molecular formula C15H16O4 B12316692 8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)

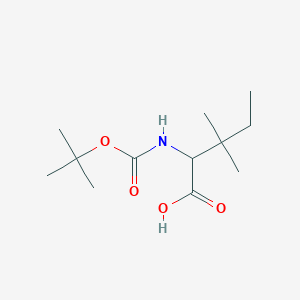

8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclopenta[g]isochromen-Kern beinhaltet

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, gefolgt von Oxidations- und Methylierungsschritten. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie im Labormaßstab beinhalten, die jedoch auf Effizienz und Wirtschaftlichkeit optimiert ist. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig Konsistenz und Qualität zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydrochinone oder andere reduzierte Formen umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Hydrochinone produzieren kann.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Für seine potenziellen therapeutischen Wirkungen wie entzündungshemmende und krebshemmende Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese komplexer organischer Moleküle eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So könnte seine antioxidative Aktivität auf seine Fähigkeit zurückzuführen sein, freie Radikale abzufangen und oxidativen Stress zu hemmen. Die entzündungshemmenden Wirkungen der Verbindung könnten auf die Hemmung von pro-inflammatorischen Enzymen und Zytokinen zurückzuführen sein.

Analyse Chemischer Reaktionen

Types of Reactions

8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of 8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromen-7-carbonsäure .

Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carbonsäure.

Einzigartigkeit

8-Hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromen-1,6-dion ist aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

IUPAC Name |

8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-7-8-4-5-19-14(18)9(8)6-10-11(7)13(17)15(2,3)12(10)16/h6,12,16H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXKRFPEOUYPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC3=C1CCOC3=O)C(C(C2=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)

![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)